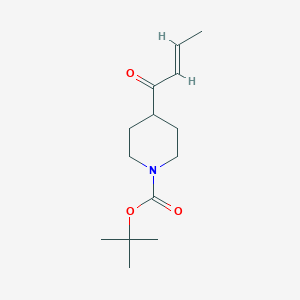

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a but-2-enoyl substituent at the 4-position. The but-2-enoyl group is an α,β-unsaturated ketone, a structural motif known for its reactivity in conjugate addition reactions and its presence in bioactive molecules targeting enzymes like enoyl-ACP reductase . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, enabling further functionalization of the piperidine scaffold. The tert-butyl carbamate group enhances solubility and stability during synthetic processes, facilitating purification and characterization .

Properties

IUPAC Name |

tert-butyl 4-[(E)-but-2-enoyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-6-12(16)11-7-9-15(10-8-11)13(17)18-14(2,3)4/h5-6,11H,7-10H2,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSQDOFHRREAHJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and but-2-enoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and temperatures maintained at 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula . It contains a piperidine ring, a but-2-enoyl group, and a tert-butyl carboxylate group .

- Molecular Formula:

- SMILES: C/C=C/C(=O)C1CCN(CC1)C(=O)OC(C)(C)C

- InChI: InChI=1S/C14H23NO3/c1-5-6-12(16)11-7-9-15(10-8-11)13(17)18-14(2,3)4/h5-6,11H,7-10H2,1-4H3/b6-5+

- InChIKey: DDSQDOFHRREAHJ-AATRIKPKSA-N

- Compound Name: tert-butyl 4-[(E)-but-2-enoyl]piperidine-1-carboxylate

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the information available allows us to infer potential uses based on its structural components and the applications of related compounds:

1. Synthesis of Heterocyclic Amino Acids:

The search results mention the development and synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids . this compound, which contains a piperidine-1-carboxylate moiety, could potentially be used as an intermediate in the synthesis of similar compounds.

2. Building Block in Pharmaceutical Chemistry:

The fused pyridine ring compounds are used in therapy, especially in treating Bruton’s Tyrosine Kinase (Btk) mediated disorders . Piperidine derivatives are often used as building blocks in the synthesis of pharmaceutical compounds . The presence of the tert-butyl carboxylate group allows for modification and further functionalization of the molecule.

3. Use in Cosmetic Chemistry:

Polymers represent a large class of ingredients in cosmetics . Cosmetic polymers are used for the preparation of nanoparticles for the delivery of fragrances and active nutrients . Given that this compound contains a polymerizable enoyl group, it may be used in cosmetics as well .

4. Inhibition of Kinase Activity:

Certain compounds with piperidine and pyrazolo-pyrimidine moieties exhibit BTK inhibiting properties and are useful as agents in the prevention and/or treatment of immunological diseases . this compound may be a useful building block in creating such compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Key Observations :

- The but-2-enoyl group’s α,β-unsaturated ketone confers higher electrophilicity compared to ethoxycarbonylvinyl or styryl groups, making it more reactive in cycloadditions and nucleophilic attacks .

- Aromatic substituents (e.g., styryl) enhance lipophilicity and may improve blood-brain barrier penetration, as seen in CNS-targeting analogs .

- Halogenated or heterocyclic groups (e.g., thienopyrimidinylamino) expand utility in targeted drug discovery, particularly for enzymes requiring specific binding motifs .

Biological Activity

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The compound can be synthesized through various methods that involve the reaction of tert-butyl piperidine derivatives with but-2-enoyl groups. The general structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the but-2-enoyl group enhances membrane permeability, leading to increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases, where cholinergic signaling is impaired .

Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antibacterial activity. The compound was tested against various pathogenic bacteria, revealing a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus and Enterococcus faecalis. These results suggest that modifications in the piperidine structure can lead to enhanced antimicrobial properties .

Enzyme Inhibition Studies

In another investigation, the compound was assessed for its inhibitory effects on AChE. The results indicated an IC50 value of 45 µM, demonstrating moderate inhibition compared to established inhibitors like rivastigmine. Molecular docking studies suggested that the but-2-enoyl moiety plays a critical role in binding affinity to the active site of AChE .

Table 1: Biological Activity Summary

Q & A

Q. How is this compound utilized as a building block in drug discovery?

- Kinase Inhibitor Synthesis : Serve as a scaffold for imidazole/pyrimidine hybrids targeting BET proteins or tyrosine kinases. Key steps include Suzuki-Miyaura couplings and sulfoxide formation .

- Prodrug Design : The Boc group enhances solubility for in vivo studies, while the enoyl moiety allows click chemistry modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.